
5,6'-Dibromo-2,3'-bipyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6’-Dibromo-2,3’-bipyridine is a brominated bipyridine derivative. Bipyridines are a class of compounds consisting of two pyridine rings connected by a single bond. The bromine atoms at the 5 and 6’ positions introduce unique chemical properties, making this compound valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,6’-Dibromo-2,3’-bipyridine typically involves the bromination of 2,3’-bipyridine. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or chloroform. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of 5,6’-Dibromo-2,3’-bipyridine follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The bromination reaction is carefully monitored and controlled to minimize by-products and waste.
Analyse Chemischer Reaktionen
Types of Reactions
5,6’-Dibromo-2,3’-bipyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki, Stille, and Negishi couplings to form more complex molecules.
Oxidation and Reduction: The pyridine rings can undergo oxidation and reduction reactions, altering the electronic properties of the compound.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide (DMSO).
Coupling Reactions: Palladium or nickel catalysts in the presence of ligands and bases such as triphenylphosphine and potassium carbonate.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products
Substitution Products: Compounds with various functional groups replacing the bromine atoms.
Coupling Products: Larger conjugated molecules with extended π-systems.
Oxidation and Reduction Products: Modified bipyridine derivatives with altered electronic properties.
Wissenschaftliche Forschungsanwendungen
5,6’-Dibromo-2,3’-bipyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex ligands and coordination compounds.
Biology: Employed in the design of metal-based drugs and bioinorganic chemistry studies.
Medicine: Investigated for its potential in developing therapeutic agents and diagnostic tools.
Industry: Utilized in the production of materials for organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Wirkmechanismus
The mechanism of action of 5,6’-Dibromo-2,3’-bipyridine involves its ability to coordinate with metal ions through the nitrogen atoms of the pyridine rings. This coordination forms stable complexes that can participate in various chemical reactions. The bromine atoms also influence the reactivity and electronic properties of the compound, making it a versatile ligand in coordination chemistry.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,5’-Dibromo-2,2’-bipyridine: Another brominated bipyridine with bromine atoms at the 5 and 5’ positions.
6,6’-Dibromo-2,2’-bipyridine: Brominated bipyridine with bromine atoms at the 6 and 6’ positions.
4,4’-Dibromo-2,2’-bipyridine: Brominated bipyridine with bromine atoms at the 4 and 4’ positions.
Uniqueness
5,6’-Dibromo-2,3’-bipyridine is unique due to the specific positioning of the bromine atoms, which affects its coordination behavior and reactivity. This compound offers distinct advantages in the synthesis of complex ligands and coordination compounds, making it valuable in various scientific and industrial applications.
Eigenschaften
Molekularformel |
C10H6Br2N2 |
|---|---|
Molekulargewicht |
313.98 g/mol |
IUPAC-Name |
2-bromo-5-(5-bromopyridin-2-yl)pyridine |
InChI |
InChI=1S/C10H6Br2N2/c11-8-2-3-9(13-6-8)7-1-4-10(12)14-5-7/h1-6H |
InChI-Schlüssel |
OGJRQKSRTMYEAE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC=C1C2=NC=C(C=C2)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



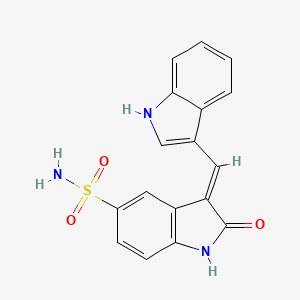


![Methyl 3-methyl-1H-pyrrolo[3,2-c]pyridine-6-carboxylate](/img/structure/B12849533.png)
![1-[2-Chloro-4-(methylsulfonyl)phenyl]-4-{[6-(trifluoromethyl)-3-pyridinyl]methyl}piperazine](/img/structure/B12849545.png)


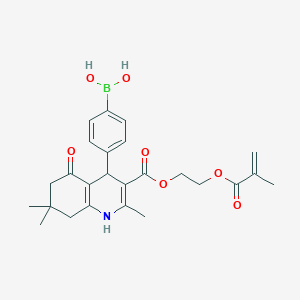
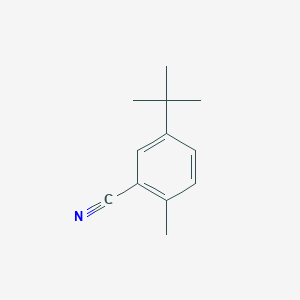
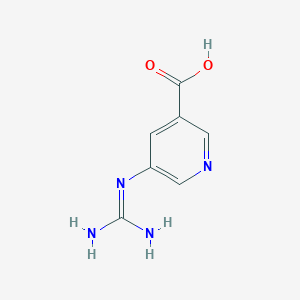
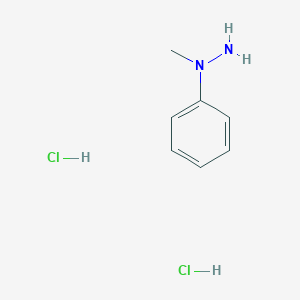
![(2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-4-((3-Aminopropanoyl)oxy)-9-(((2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl)oxy)-12-(benzoyloxy)-11-hydroxy-4a,8,13,13-tetramethyl-5-oxo-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-1H-7,11-methanocyclodeca[3,4]benzo[1,2-b]oxete-6,12b-diyl diacetate](/img/structure/B12849574.png)
![(2S,3S,4S,5R,6S)-6-((5-(4'-((2-Butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl)-[1,1'-biphenyl]-2-yl)-1H-tetrazol-1-yl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid](/img/structure/B12849588.png)
